molecular formula C29H24ClN3O4 B10872357 11-(4-chlorophenyl)-3-(2-furyl)-N-(2-furylmethyl)-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepine-10-carboxamide

11-(4-chlorophenyl)-3-(2-furyl)-N-(2-furylmethyl)-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepine-10-carboxamide

Cat. No.: B10872357
M. Wt: 514.0 g/mol
InChI Key: VYTDSNHQXABWSQ-UHFFFAOYSA-N
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Description

11-(4-chlorophenyl)-3-(2-furyl)-N-(2-furylmethyl)-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepine-10-carboxamide is a complex organic compound belonging to the dibenzodiazepine family This compound is characterized by its unique structure, which includes a chlorophenyl group, two furan rings, and a dibenzodiazepine core

Preparation Methods

The synthesis of 11-(4-chlorophenyl)-3-(2-furyl)-N-(2-furylmethyl)-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepine-10-carboxamide involves a radical addition/cyclization reaction of o-isocyanodiaryl amines. This process is promoted by Fe(acac)2 and TBHP, leading to the formation of 11-functionalized dibenzodiazepines . The reaction conditions are mild, and the process shows good functional group compatibility.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The furan rings can be oxidized under specific conditions.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide.

Scientific Research Applications

11-(4-chlorophenyl)-3-(2-furyl)-N-(2-furylmethyl)-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepine-10-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. It may bind to receptors or enzymes, leading to changes in their activity. The exact pathways and molecular targets involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar compounds include other dibenzodiazepines and their derivatives. Compared to these compounds, 11-(4-chlorophenyl)-3-(2-furyl)-N-(2-furylmethyl)-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepine-10-carboxamide is unique due to its specific functional groups and structural features. This uniqueness contributes to its distinct chemical and biological properties .

Properties

Molecular Formula

C29H24ClN3O4

Molecular Weight

514.0 g/mol

IUPAC Name

6-(4-chlorophenyl)-9-(furan-2-yl)-N-(furan-2-ylmethyl)-7-oxo-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepine-5-carboxamide

InChI

InChI=1S/C29H24ClN3O4/c30-20-11-9-18(10-12-20)28-27-23(15-19(16-25(27)34)26-8-4-14-37-26)32-22-6-1-2-7-24(22)33(28)29(35)31-17-21-5-3-13-36-21/h1-14,19,28,32H,15-17H2,(H,31,35)

InChI Key

VYTDSNHQXABWSQ-UHFFFAOYSA-N

Canonical SMILES

C1C(CC(=O)C2=C1NC3=CC=CC=C3N(C2C4=CC=C(C=C4)Cl)C(=O)NCC5=CC=CO5)C6=CC=CO6

Origin of Product

United States

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